Iodine-promoted ring-opening methylation of benzothiazoles with dimethyl sulfite†

Chemical Communications Pub Date: 2021-01-20 DOI: 10.1039/D0CC08096A

Abstract

A halogen-bond promoted ring-opening methylation of benzothiazoles has been developed using dimethyl sulphite as a methylating reagent in the presence of a base. This approach represents a simple and efficient synthesis of N-methyl-N-(o-methylthio)phenyl amides, and features direct construction of both N–Me and S–Me bonds in a one-pot reaction through the decomposition of easily prepared benzothiazoles.

Graphical abstract: Iodine-promoted ring-opening methylation of benzothiazoles with dimethyl sulfite
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